p-Butoxybenzylidene p-octylaniline
Overview
Description
P-Butoxybenzylidene p-octylaniline is a chemical compound with the molecular formula C25H35NO . It has a molecular weight of 365.5515 .
Molecular Structure Analysis
The molecular structure of p-Butoxybenzylidene p-octylaniline consists of a benzylidene attached to an octylaniline and a butoxy group . More detailed structural analysis would require specific spectroscopic data .Physical And Chemical Properties Analysis
P-Butoxybenzylidene p-octylaniline has a molecular weight of 365.5515 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 493.1±38.0 °C, 0.94±0.1 g/cm3, and 4.27±0.50 respectively .Scientific Research Applications
Molecular Motion in Thermotropic Liquid Crystals
p-Butoxybenzylidene p-octylaniline (BBOA) has been extensively studied for its behavior in various liquid crystal phases. Selwyn, Vold, and Vold (1985) investigated its structure and dynamics in isotropic, nematic, and smectic phases, revealing local nematic structure and distinct relaxation contributions from molecular reorientation and director fluctuations in these phases (Selwyn, Vold, & Vold, 1985).
Spectral Densities in Smectic Liquid Crystals
The spectral densities of motion in BBOA were determined by Barbara, Vold, and Vold (1983) using deuterium relaxation experiments. This study contributed significantly to understanding the molecular dynamics in smectic B liquid crystals (Barbara, Vold, & Vold, 1983).
Shear Mechanical Properties
Tarczon and Miyano (1981) measured the shear mechanical properties of BBOA in smectic-A and smectic-B phases. Their findings indicated solidlike responses in these phases, with a strong frequency dependence of the shear modulus and dissipation (Tarczon & Miyano, 1981).
Raman Scattering Study
Hark and Ho (1979) conducted a Raman scattering study on BBOA, observing sharp changes in intensity ratios at specific frequency shifts. These changes were linked to the transition from solid to smectic-B, indicating fluidlike dynamics in the smectic-B phase (Hark & Ho, 1979).
Anisotropy in Mass Diffusion Constants
Hara et al. (1985) measured the binary mass diffusion constants of methyl red in BBOA, finding significant changes in anisotropy across different liquid crystal phases. This research highlighted the complex behavior of diffusion constants in such materials (Hara et al., 1985).
Unusual Melting Behavior
Calder et al. (1980) reported on the sound-velocity and attenuation measurements in BBOA, observing unusual melting behavior at the smectic-A smectic-B transition. This study contributed to the understanding of liquid crystal phase transitions (Calder et al., 1980).
properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELVVZFTTYSOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Butoxybenzylidene p-octylaniline | |
CAS RN |
39777-26-9 | |
Record name | p-Butoxybenzylidene p-octylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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